N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine
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Overview
Description
N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a thietan-3-amine group attached to a cyclobutyl ring, which is further substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-isobutylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thietan-3-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-amine group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thietan-3-amine derivatives
Scientific Research Applications
N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog with similar structural features but lacking the isobutylcyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl ring but lacks the thietan-3-amine group.
Isobutylamine: Contains the isobutyl group but lacks the cyclobutyl and thietan-3-amine groups.
Uniqueness
N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H23NS |
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Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)cyclobutyl]methyl]thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-10(2)6-12(4-3-5-12)9-13-11-7-14-8-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
UUYMROHDEJXMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCC1)CNC2CSC2 |
Origin of Product |
United States |
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